FG-5893

Description

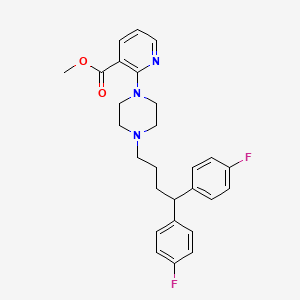

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29F2N3O2/c1-34-27(33)25-4-2-14-30-26(25)32-18-16-31(17-19-32)15-3-5-24(20-6-10-22(28)11-7-20)21-8-12-23(29)13-9-21/h2,4,6-14,24H,3,5,15-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCPNKXUTJGQQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)N2CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50164565 | |

| Record name | FG 5893 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150527-23-4 | |

| Record name | FG 5893 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150527234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FG 5893 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FG-5893 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QR7EI62WQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Mechanism of Action of FG-5893: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Core Summary

FG-5893 is a synthetic organic compound belonging to the diphenylbutylpiperazine class of agents.[1][2] Its primary mechanism of action is characterized by a dual interaction with the serotonin (B10506) system, functioning as a potent agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor.[1][2] This unique pharmacological profile suggests its potential as an anxiolytic and as a therapeutic agent for substance abuse disorders, particularly alcoholism.[1][2]

Quantitative Pharmacological Data

The binding affinity of this compound for its primary molecular targets has been quantified in preclinical studies. These data are crucial for understanding its potency and selectivity.

| Target Receptor | Binding Affinity (Ki) | Reference |

| 5-HT1A | 0.7 nM | [3] |

| 5-HT2A | 4.0 nM | [3] |

| 5-HT2C | 170 nM | [3] |

Signaling Pathways

The therapeutic effects of this compound are mediated through the modulation of two distinct G-protein coupled receptor (GPCR) signaling cascades.

5-HT1A Receptor Agonism

As an agonist at the 5-HT1A receptor, this compound initiates an inhibitory signaling cascade. 5-HT1A receptors are coupled to inhibitory G-proteins (Gi/o).[4][5] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and subsequent reduced activity of Protein Kinase A (PKA).[5][6][7] This signaling pathway ultimately leads to neuronal hyperpolarization through the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[4][6]

5-HT2A Receptor Antagonism

Conversely, this compound acts as an antagonist at the 5-HT2A receptor. These receptors are coupled to the Gq/G11 signaling pathway.[1] Activation of 5-HT2A receptors by endogenous serotonin would typically stimulate phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[1][8] This cascade results in the release of intracellular calcium and the activation of Protein Kinase C (PKC), leading to neuronal excitation.[1] By blocking this receptor, this compound prevents these downstream excitatory effects.

Experimental Protocols

Detailed experimental protocols for the key preclinical studies that characterized this compound are essential for the replication and extension of these findings. Unfortunately, the full text of the primary publications containing these detailed methodologies could not be accessed. The following is a summary of the experimental approaches based on the available abstracts.

Receptor Binding Studies

-

Objective: To determine the binding affinity of this compound for various serotonin receptor subtypes.

-

General Methodology: Radioligand binding assays were performed using rat brain tissue. The ability of this compound to displace specific radioligands from the 5-HT1A, 5-HT2A, and 5-HT2C receptors was measured. The concentration of this compound that inhibits 50% of the specific binding (IC50) was determined and used to calculate the inhibitor constant (Ki).

In Vivo Pharmacological Studies in Rats

-

Objective: To assess the functional effects of this compound on physiological and behavioral parameters.

-

General Methodologies:

-

Body Temperature: The effect of this compound on body temperature was measured, a common assay for 5-HT1A receptor agonism.

-

DOI-induced Head Twitches: The ability of this compound to inhibit head twitches induced by the 5-HT2A/2C agonist DOI was assessed to confirm its 5-HT2A antagonist activity.

-

Anxiolytic-like Effects: Separation-induced ultrasound vocalization in rat pups and a passive avoidance response in adult rats were used to evaluate the potential anxiolytic properties of this compound.

-

Antidepressant-like Effects: The forced swim test was utilized to investigate potential antidepressant-like activity.

-

Alcohol Consumption: In alcohol-preferring (P) rats, the effect of this compound on voluntary alcohol consumption was measured.

-

Conclusion

This compound exhibits a promising mechanism of action by simultaneously stimulating the inhibitory 5-HT1A receptor pathway and blocking the excitatory 5-HT2A receptor pathway. This dual modulation of the serotonin system provides a strong rationale for its investigation as a novel therapeutic for anxiety and alcohol use disorders. Further research, including the full elucidation of its downstream signaling effects and clinical evaluation, is warranted to fully understand its therapeutic potential.

References

- 1. Effects of serotonin (5-HT)1A and 5-HT2A receptor agonists on schedule-controlled responding in rats: drug combination studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The therapeutic role of 5-HT1A and 5-HT2A receptors in depression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (Open Access) Effects of serotonin (5-HT)1A and 5-HT2A receptor agonists on schedule-controlled responding in rats: drug combination studies. (2011) | Jun-Xu Li | 11 Citations [scispace.com]

- 5. Serotonin receptors 2A and 1A modulate anxiety-like behavior in post-traumatic stress disordered mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A novel FGFR1 inhibitor CYY292 suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FGFR-Mediated Reactivation of MAPK Signaling Attenuates Antitumor Effects of Imatinib in Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

FG-5893: A Technical Overview of 5-HT1A Receptor Binding Affinity

This technical guide provides an in-depth analysis of the binding affinity of the compound FG-5893 for the serotonin (B10506) 1A (5-HT1A) receptor. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key biological and procedural pathways.

Core Data Presentation: Receptor Binding Affinity

This compound, chemically identified as 2-(4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazinyl)-3-pyridinecarboxylic acid methyl ester, is a synthetic organic compound belonging to the diphenylbutylpiperazine class.[1] It has been characterized as a high-affinity 5-HT1A receptor agonist and a 5-HT2A receptor antagonist.[1][2] The binding affinities, expressed as the inhibitor constant (Ki), are summarized below.

| Receptor | Binding Affinity (Ki) |

| 5-HT1A | 0.7 nM [2] |

| 5-HT2A | 4.0 nM[2] |

| 5-HT2C | 170 nM[2] |

Signaling Pathways and Experimental Workflow

To understand the functional implications of this compound binding to the 5-HT1A receptor, it is essential to consider the downstream signaling cascades. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins.[2] Activation of this receptor initiates a cascade of intracellular events that modulate neuronal excitability.

The following diagram illustrates the canonical 5-HT1A receptor signaling pathway.

Canonical 5-HT1A Receptor Signaling Pathway.

The determination of binding affinity (Ki) is typically achieved through competitive radioligand binding assays. The workflow for such an experiment is outlined in the diagram below.

Experimental Workflow for a Competitive Radioligand Binding Assay.

Experimental Protocols: Competitive Radioligand Binding Assay

The following section details a representative protocol for determining the binding affinity of a test compound like this compound for the 5-HT1A receptor.

1. Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) of this compound at the human 5-HT1A receptor by measuring its ability to displace a known high-affinity radioligand.

2. Materials:

-

Receptor Source: Commercially available cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the human 5-HT1A receptor.

-

Radioligand: [³H]8-OH-DPAT (a selective 5-HT1A agonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled 5-HT1A ligand (e.g., 10 µM serotonin).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).

-

Detection: Liquid scintillation counter and scintillation cocktail.

3. Procedure:

-

Membrane Preparation: On the day of the assay, thaw the frozen receptor membrane preparation and resuspend it in ice-cold assay buffer to a predetermined protein concentration (e.g., 50-120 µg protein per well).

-

Assay Plate Setup: The assay is typically performed in a 96-well plate format.

-

Total Binding: Wells containing receptor membranes, radioligand, and assay buffer.

-

Non-specific Binding: Wells containing receptor membranes, radioligand, and a high concentration of the non-labeled control ligand.

-

Test Compound: Wells containing receptor membranes, radioligand, and varying concentrations of this compound (typically a 10-point dilution series over a 5-log unit range).

-

-

Incubation:

-

To each well, add the appropriate components, typically starting with the assay buffer or test compound solution, followed by the membrane preparation.

-

Initiate the binding reaction by adding the radioligand ([³H]8-OH-DPAT) at a fixed concentration, usually at or below its dissociation constant (Kd).

-

Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Terminate the incubation by rapid vacuum filtration through the glass fiber filters using the cell harvester. This traps the membranes with bound radioligand on the filter.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification:

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity trapped on each filter using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

-

4. Data Analysis:

-

Calculate Specific Binding: Subtract the non-specific binding (CPM from control wells) from the total binding (CPM) and the binding in the presence of the test compound.

-

Generate Competition Curve: Plot the specific binding as a percentage of the maximum specific binding against the logarithm of the this compound concentration. This will generate a sigmoidal dose-response curve.

-

Determine IC50: The IC50 value, which is the concentration of this compound that displaces 50% of the specific binding of the radioligand, is determined from the inflection point of the curve using non-linear regression analysis.

-

Calculate Ki: Convert the IC50 value to the inhibitor constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.

-

References

An In-depth Technical Guide to the 5-HT2A Receptor Antagonist Properties of Hypothetical Compound FG-5893

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "FG-5893" is not found in publicly available scientific literature, patent databases, or clinical trial registries. This document describes a hypothetical compound, herein referred to as this compound, to illustrate the characterization of a 5-HT2A receptor antagonist. The data presented are illustrative and not factual for any specific molecule.

Introduction

The serotonin (B10506) 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR), is a key target in the development of therapeutics for a range of neuropsychiatric disorders, including psychosis, depression, and anxiety.[1] Antagonism of the 5-HT2A receptor is a critical mechanism of action for several atypical antipsychotic drugs.[1] This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacological properties of the hypothetical compound this compound, a potent and selective 5-HT2A receptor antagonist.

Data Presentation

The following tables summarize the quantitative data for this compound in comparison to reference 5-HT2A receptor antagonists.

Table 1: In Vitro Receptor Binding Affinity of this compound and Reference Compounds

| Compound | Target | Ki (nM) | Radioligand | Source |

| This compound (Hypothetical) | Human 5-HT2A | 1.2 | [3H]Ketanserin | CHO-K1 cell membranes |

| Ketanserin | Human 5-HT2A | 1.1 | [3H]LSD | CHO-K1 cell membranes[2] |

| Risperidone | Human 5-HT2A | 4.0 | N/A | N/A[3] |

| Pimavanserin | Human 5-HT2A | 0.8 | N/A | N/A[3] |

Ki (Inhibition Constant) is a measure of the binding affinity of a compound to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: In Vitro Functional Antagonist Potency of this compound

| Compound | Assay Type | IC50 (nM) | Agonist | Cell Line |

| This compound (Hypothetical) | Calcium Flux | 7.8 | Serotonin (EC80) | HEK293 (human 5-HT2A) |

| This compound (Hypothetical) | IP1 Accumulation | 9.5 | Serotonin (EC80) | CHO (human 5-HT2A) |

| Ketanserin | IP1 Accumulation | 5.7 | Serotonin | N/A[3] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 3: In Vivo Receptor Occupancy of this compound in Rodent Brain

| Compound | Species | Route | ED50 (mg/kg) | Brain Region | Tracer |

| This compound (Hypothetical) | Rat | p.o. | 2.5 | Frontal Cortex | [11C]MDL 100907 |

ED50 (Median effective dose) is the dose that produces a quantifiable effect in 50% of the population that receives it. In this context, it refers to the dose required to achieve 50% receptor occupancy in the brain.

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of an unlabeled antagonist compound for the human 5-HT2A receptor.[1]

Materials:

-

Membrane Preparation: CHO-K1 cells stably transfected with the human 5-HT2A receptor.[2]

-

Radioligand: [3H]Ketanserin (a 5-HT2A antagonist).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[4]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound at various concentrations.

-

Non-specific Binding Control: 10 µM Ketanserin.

-

Apparatus: 96-well microplates, cell harvester, scintillation counter.

Protocol:

-

In a 96-well plate, combine the test compound, radioligand ([3H]Ketanserin at a concentration near its Kd), and the membrane preparation.[1]

-

Incubate the plate for 60 minutes at 30°C with gentle agitation.[4]

-

Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.[1]

-

Dry the filter plate and add a scintillation cocktail.

-

Quantify the radioactivity in counts per minute (CPM) using a microplate scintillation counter.[1]

-

The IC50 value is determined by plotting the percent inhibition of specific binding against the logarithm of the test compound concentration. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Flux Assay

This protocol details a cell-based functional assay to measure the antagonist activity of a compound by monitoring changes in intracellular calcium concentration following agonist stimulation.

Materials:

-

Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.[3]

-

Calcium-sensitive dye: Fluo-4 AM or similar.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Agonist: Serotonin (5-HT).

-

Test Compound: this compound at various concentrations.

-

Apparatus: Fluorescence plate reader with automated liquid handling.

Protocol:

-

Plate the cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with a calcium-sensitive dye by incubating them with the dye solution for at least one hour at 37°C in the dark.[5]

-

Prepare serial dilutions of the test compound (this compound) and add them to the dye-loaded cells.

-

Incubate with the test compound for 15-30 minutes at room temperature.[6]

-

Place the cell plate in a fluorescence plate reader.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.[6]

-

Using the instrument's injector, add a pre-determined EC80 concentration of the serotonin agonist to all wells.[3]

-

Record the fluorescence signal for an additional 60-180 seconds to capture the peak calcium response.[6]

-

The IC50 value is determined by fitting the normalized response data to a four-parameter logistic equation.

In Vivo Receptor Occupancy Assay

This protocol describes an ex vivo method to determine the dose-dependent occupancy of the 5-HT2A receptor in the brain by a test compound.[7]

Materials:

-

Animals: Male Sprague-Dawley rats.

-

Test Compound: this compound formulated for the desired route of administration (e.g., oral gavage).

-

Radiotracer: A suitable radiolabeled ligand for the 5-HT2A receptor (e.g., [3H]MDL 100907).

-

Apparatus: Cryostat, phosphor imager or scintillation counter.

Protocol:

-

Administer the test compound (this compound) or vehicle to the animals at various doses.[8]

-

At the time of expected peak brain concentration of the test compound, administer the radiotracer intravenously.[7]

-

After a suitable interval for the radiotracer to distribute and bind to the receptors, euthanize the animals and rapidly remove the brains.[7][8]

-

Dissect specific brain regions of interest (e.g., frontal cortex, which is rich in 5-HT2A receptors, and cerebellum, which has low 5-HT2A receptor density and serves as a reference region).

-

The amount of radioactivity in each brain region is quantified.

-

Receptor occupancy is calculated as the percentage reduction in specific radiotracer binding in the drug-treated animals compared to the vehicle-treated animals.[7]

-

The ED50 is determined by plotting the percent receptor occupancy against the dose of the test compound.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Simplified 5-HT2A receptor signaling cascade.

Experimental Workflow Diagrams

Caption: Workflow for the radioligand binding assay.

Caption: Workflow for the in vitro calcium flux functional assay.

References

- 1. benchchem.com [benchchem.com]

- 2. reactionbiology.com [reactionbiology.com]

- 3. benchchem.com [benchchem.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 6. benchchem.com [benchchem.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. giffordbioscience.com [giffordbioscience.com]

Preclinical Pharmacology of FG-5893: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FG-5893, a novel compound belonging to the diphenylbutylpiperazine class of serotonergic agents, has demonstrated a unique preclinical pharmacological profile characterized by high affinity for both serotonin (B10506) 5-HT1A and 5-HT2A receptors. This technical guide provides a comprehensive overview of the existing preclinical data on this compound, including its in vitro receptor binding profile and in vivo pharmacological effects observed in rodent models. The document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of dual 5-HT1A agonists and 5-HT2A antagonists. While extensive data on pharmacokinetics and toxicology are not publicly available, this guide synthesizes the foundational knowledge of this compound's preclinical activity.

Introduction

This compound, with the chemical name 2-(4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazinyl)-3-pyridinecarboxylic acid methyl ester, is a rationally designed serotonergic agent. Its primary mechanism of action involves a dual activity at key serotonin receptors: agonism at the 5-HT1A receptor and antagonism at the 5-HT2A receptor. This dual action suggests potential therapeutic applications in a range of neuropsychiatric disorders, including anxiety and substance abuse. This guide summarizes the key findings from preclinical investigations to provide a detailed understanding of its pharmacological properties.

In Vitro Pharmacology

The cornerstone of this compound's pharmacological profile is its high affinity for both 5-HT1A and 5-HT2A receptors, with a notable selectivity over the 5-HT2C receptor.

Receptor Binding Affinity

Quantitative analysis of this compound's binding affinity has been determined through radioligand binding assays. The inhibition constants (Ki) are summarized in the table below.

| Receptor | Ki (nM) | Reference |

| 5-HT1A | 0.7 | [1] |

| 5-HT2A | 4.0 | [1] |

| 5-HT2C | 170 | [1] |

Experimental Protocol: Receptor Binding Studies

While the full detailed protocol from the original study is not publicly available, a general methodology for such an assay is described below:

Objective: To determine the binding affinity of this compound for serotonin receptor subtypes.

Methodology:

-

Membrane Preparation: Homogenates of brain tissue (e.g., rat cerebral cortex for 5-HT2A/2C, hippocampus for 5-HT1A) are prepared and centrifuged to isolate cell membranes containing the target receptors.

-

Radioligand Incubation: The prepared membranes are incubated with a specific radioligand for each receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2C) in the presence of varying concentrations of the test compound (this compound).

-

Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filters, representing the amount of bound radioligand, is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

In Vivo Pharmacology

A series of in vivo studies in rats have been conducted to characterize the functional effects of this compound, providing insights into its potential therapeutic activities.

Anxiolytic-like and Antidepressant-like Effects

This compound has demonstrated potent anxiolytic-like and antidepressant-like properties in various behavioral models in rats.[1]

-

Ultrasonic Vocalization in Rat Pups: this compound was a potent inhibitor of separation-induced ultrasonic vocalizations, with significant effects observed at a dose of 0.3 mg/kg.[1]

-

Passive Avoidance Response: In mature rats, this compound effectively inhibited a passive avoidance response at a dose of 0.1 mg/kg, suggesting anxiolytic activity.[1]

-

Forced Swim Test: At a dose of 1 mg/kg, this compound reduced the immobility time in the forced-swim test, indicative of an antidepressant-like effect.[1]

Effects on Serotonergic Systems

This compound's dual action on 5-HT1A and 5-HT2A receptors leads to distinct effects on serotonergic neurotransmission.

-

DOI-Induced Head Twitches: this compound significantly inhibited head twitch behavior induced by the 5-HT2A/2C agonist DOI at a dose of 0.1 mg/kg, confirming its 5-HT2A antagonist activity in vivo.[1]

-

Body Temperature: The compound dose-dependently reduced body temperature in rats, an effect that was inhibited by pretreatment with the 5-HT1A/β-adrenoceptor antagonist (±)-pindolol, suggesting the involvement of 5-HT1A receptor agonism.[1]

-

5-HT Behavioral Syndrome: this compound induced parts of the 5-HT behavioral syndrome, such as flat body posture, but only at very high doses (10 mg/kg), and forepaw treading was not observed.[2] This suggests a preferential stimulation of presynaptic 5-HT1A autoreceptors over postsynaptic receptors.

-

Male Rat Sexual Behavior: Treatment with this compound stimulated male rat sexual behavior, as evidenced by a decrease in the number of mounts and intromissions to elicit ejaculation and a shortened ejaculation latency, with maximal effects at 3.0 mg/kg.[2] This effect was antagonized by (±)-pindolol, further supporting a 5-HT1A agonist mechanism.[2]

Effects on Alcohol Consumption

In a study using alcohol-preferring (P) rats, this compound was found to be ineffective in reducing alcohol intake, in contrast to other serotonergic drugs like amperozide. This highlights the complex role of serotonergic modulation in alcohol consumption and suggests that the specific pharmacological profile of a compound is a critical determinant of its efficacy in this context.

Experimental Protocols: In Vivo Studies

Detailed protocols from the original publications are not publicly accessible. The following are generalized descriptions of the methodologies for the key in vivo experiments.

Forced Swim Test (Porsolt's Test):

-

Rats are individually placed in a cylinder filled with water from which they cannot escape.

-

The duration of immobility (floating without struggling) is recorded over a set period (e.g., 5 minutes).

-

A decrease in immobility time following drug administration is interpreted as an antidepressant-like effect.

DOI-Induced Head Twitch Response:

-

Rats are pre-treated with this compound or vehicle.

-

After a set time, the 5-HT2A/2C agonist DOI (1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane) is administered.

-

The number of head twitches is counted for a defined observation period.

-

A reduction in the number of head twitches indicates 5-HT2A receptor antagonism.

Signaling Pathways

The therapeutic effects of this compound are mediated through its modulation of distinct intracellular signaling cascades downstream of the 5-HT1A and 5-HT2A receptors.

5-HT1A Receptor Agonist Signaling Pathway

As a 5-HT1A receptor agonist, this compound is expected to activate the Gi/o signaling pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity. Additionally, the βγ subunit of the G-protein can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization, and inhibit voltage-gated calcium channels.

Caption: 5-HT1A receptor agonist signaling pathway.

5-HT2A Receptor Antagonist Action

By acting as an antagonist at the 5-HT2A receptor, this compound blocks the binding of endogenous serotonin. This prevents the activation of the Gq/11 signaling pathway, which would normally lead to the stimulation of phospholipase C (PLC). The inhibition of PLC prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), thereby blocking the downstream release of intracellular calcium and the activation of protein kinase C (PKC).

Caption: 5-HT2A receptor antagonist action.

Pharmacokinetics and Toxicology

As of the latest available information, detailed pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) and comprehensive toxicology data (e.g., LD50, NOAEL) for this compound have not been published in the public domain. Further studies would be required to characterize the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound.

Conclusion

This compound is a promising preclinical candidate with a well-defined dual mechanism of action as a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. In vitro studies have confirmed its high affinity for these target receptors. In vivo studies in rodents have demonstrated its potential as an anxiolytic and antidepressant agent. The compound's effects on serotonergic pathways have been characterized, providing a solid foundation for its mechanism of action. However, a significant data gap exists regarding its pharmacokinetic and toxicological properties. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this compound for the treatment of neuropsychiatric disorders.

References

- 1. Preclinical pharmacology of FG5893: a potential anxiolytic drug with high affinity for both 5-HT1A and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of FG 5893, a new compound with 5-HT1A receptor agonistic and 5-HT2 receptor antagonistic properties, on male rat sexual behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Chemical and Pharmacological Profile of FG-5893

For Researchers, Scientists, and Drug Development Professionals

Abstract

FG-5893 is a synthetic compound belonging to the diphenylbutylpiperazine class of molecules. It exhibits a high-affinity dual-acting profile as a potent agonist at the serotonin (B10506) 1A (5-HT1A) receptor and an antagonist at the serotonin 2A (5-HT2A) receptor. This unique pharmacological activity suggests its potential as a therapeutic agent in the management of anxiety and depression. This guide provides a comprehensive overview of the chemical structure, pharmacological properties, and known experimental data related to this compound, intended for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is chemically identified as methyl 2-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]pyridine-3-carboxylate.[1] Its molecular structure is characterized by a central piperazine (B1678402) ring linked to a pyridinecarboxylate moiety and a diphenylbutyl chain. The presence of two fluorine atoms on the phenyl rings is a notable feature of its structure.

| Property | Value | Reference |

| IUPAC Name | methyl 2-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]pyridine-3-carboxylate | [1] |

| Molecular Formula | C27H29F2N3O2 | |

| Molecular Weight | 465.54 g/mol | |

| Class | Diphenylbutylpiperazine | |

| SMILES | COC(=O)c1cccnc1N2CCN(CCCC(c3ccc(cc3)F)c4ccc(cc4)F)CC2 | |

| InChIKey | NDCPNKXUTJGQQC-UHFFFAOYSA-N |

Pharmacological Profile

This compound is a selective ligand for serotonin receptors, demonstrating high affinity for the 5-HT1A and 5-HT2A subtypes, with significantly lower affinity for the 5-HT2C subtype.[1]

Receptor Binding Affinity

In vitro radioligand binding studies have quantified the high affinity of this compound for its primary targets. The inhibition constants (Ki) are summarized in the table below.

| Receptor Subtype | Ki (nM) | Reference |

| 5-HT1A | 0.7 | [1] |

| 5-HT2A | 4.0 | [1] |

| 5-HT2C | 170 | [1] |

Functional Activity

This compound exhibits a dual functional profile:

-

5-HT1A Receptor Agonism: It acts as a potent agonist at presynaptic 5-HT1A autoreceptors. This activity is demonstrated by its ability to dose-dependently reduce body temperature in rats, an effect that can be inhibited by the 5-HT1A antagonist (±)-pindolol.[1] However, it is reported to be less active at postsynaptic 5-HT1A receptors.[1]

-

5-HT2A Receptor Antagonism: this compound functions as a potent antagonist at 5-HT2A receptors. This is evidenced by its significant inhibition of head-twitch behavior induced by the 5-HT2A agonist DOI (1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane) in rats, with a notable effect observed at a dose of 0.1 mg/kg.[1]

Experimental Protocols

While detailed, step-by-step protocols for the synthesis and analysis of this compound are not publicly available in full, the following outlines the general methodologies based on the available literature.

Synthesis of this compound

A specific, detailed synthesis protocol for this compound has not been published. However, based on its chemical structure, a plausible synthetic route would likely involve the reaction of a piperazine derivative with a suitable diphenylbutyl halide and a pyridinecarboxylate precursor. The synthesis of structurally related diphenylbutylpiperazine compounds often involves multi-step procedures.

Radioligand Binding Assays

The binding affinities of this compound for serotonin receptors were determined using radioligand binding assays with rat brain tissue.[1] The general principles of such assays are as follows:

-

Membrane Preparation: Homogenates of specific brain regions (e.g., hippocampus for 5-HT1A, cortex for 5-HT2A) are prepared to isolate cell membranes containing the target receptors.

-

Incubation: The membrane preparations are incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The radioactivity of the filter-bound material is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 values are then converted to Ki values using the Cheng-Prusoff equation.

In Vivo Functional Assays

-

DOI-Induced Head-Twitch Behavior (5-HT2A Antagonism):

-

Rats are pre-treated with various doses of this compound or vehicle.

-

After a set period, the 5-HT2A agonist DOI is administered.

-

The number of head-twitches is observed and counted for a defined period.

-

A reduction in the number of head-twitches compared to the vehicle group indicates 5-HT2A antagonist activity.[1]

-

-

Hypothermia Induction (5-HT1A Agonism):

-

The basal body temperature of rats is measured.

-

This compound is administered at various doses.

-

Body temperature is monitored at regular intervals.

-

A dose-dependent decrease in body temperature suggests 5-HT1A agonist activity. To confirm specificity, a separate group of animals can be pre-treated with a 5-HT1A antagonist before this compound administration to observe if the hypothermic effect is blocked.[1]

-

Signaling Pathways and Logical Relationships

The pharmacological effects of this compound are mediated through its interaction with the 5-HT1A and 5-HT2A receptor signaling cascades.

5-HT1A Receptor Agonist Signaling Pathway

As a 5-HT1A receptor agonist, this compound is expected to activate the Gαi/o-coupled signaling pathway. This typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization and a reduction in neuronal firing rate.

5-HT2A Receptor Antagonist Logical Relationship

As a 5-HT2A receptor antagonist, this compound blocks the binding of the endogenous agonist serotonin (5-HT) to the receptor. The 5-HT2A receptor is coupled to the Gαq/11 signaling pathway, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). By blocking this receptor, this compound prevents the downstream signaling events.

Experimental Workflow for In Vivo Assessment

The in vivo characterization of this compound involves a series of behavioral and physiological assays to determine its functional effects.

Conclusion

This compound is a promising research compound with a well-defined high-affinity profile for the 5-HT1A and 5-HT2A receptors, acting as an agonist and antagonist, respectively. Its in vivo effects in preclinical models suggest potential anxiolytic and antidepressant properties. Further research to elucidate its full pharmacokinetic and pharmacodynamic profile, detailed signaling consequences, and a scalable synthetic route would be valuable for its potential development as a therapeutic agent.

References

FG-5893: A Technical Guide to its Core Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the preclinical pharmacology of FG-5893, a compound with significant potential in neuropharmacology. The document details its chemical identity, core mechanism of action, and the experimental data supporting its pharmacological profile. Detailed experimental protocols and visual representations of its signaling pathways are provided to facilitate further research and development.

Core Compound Identity

-

IUPAC Name: methyl 2-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]pyridine-3-carboxylate[1]

Pharmacological Profile

This compound is characterized as a potent serotonin (B10506) 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. This dual activity suggests a potential therapeutic role as an anxiolytic agent. Preclinical studies indicate that this compound exhibits a strong affinity for both 5-HT1A and 5-HT2A receptors, with a lower affinity for the 5-HT2C receptor.

Quantitative Data: Receptor Binding Affinity

The following table summarizes the in vitro binding affinities of this compound for key serotonin receptors.

| Receptor Subtype | Binding Affinity (Ki, nM) |

| 5-HT1A | 0.7 |

| 5-HT2A | 4.0 |

| 5-HT2C | 170 |

Data sourced from preclinical pharmacology studies.

Quantitative Data: In Vivo Behavioral Effects in Rats

The following table outlines the effective doses of this compound in various preclinical behavioral models.

| Behavioral Test | Effect | Effective Dose (mg/kg) |

| Body Temperature | Reduction | Dose-dependent |

| DOI-induced Head Twitch | Inhibition | 0.1 |

| Ultrasonic Vocalization (rat pups) | Inhibition | 0.3 |

| Passive Avoidance Response | Inhibition | 0.1 |

| Cage-Leaving Response | Inhibition | 5 |

| Forced-Swim Test | Reduced Immobility | 1 |

Data sourced from preclinical pharmacology studies.

Signaling Pathways

This compound's pharmacological effects are mediated through its interaction with the 5-HT1A and 5-HT2A receptor signaling pathways.

This compound Mechanism of Action

The combined agonistic action on 5-HT1A receptors and antagonistic action on 5-HT2A receptors modulates downstream signaling cascades, leading to its observed anxiolytic and other behavioral effects.

5-HT1A Receptor Signaling Pathway (Agonism)

As an agonist, this compound activates the 5-HT1A receptor, which is coupled to inhibitory G-proteins (Gαi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels and reduced protein kinase A (PKA) activity.

5-HT2A Receptor Signaling Pathway (Antagonism)

By acting as an antagonist, this compound blocks the activation of the 5-HT2A receptor, which is coupled to Gαq proteins. This blockade prevents the activation of phospholipase C (PLC), thereby inhibiting the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which ultimately reduces intracellular calcium release and protein kinase C (PKC) activation.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for serotonin receptors.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing the human 5-HT1A, 5-HT2A, or 5-HT2C receptors are prepared.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

-

Radioligand: A specific radiolabeled ligand for each receptor subtype is used (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).

-

Competition Binding: A fixed concentration of the radioligand is incubated with increasing concentrations of this compound.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Behavioral Assays in Rats

Objective: To assess anxiety-like behavior and neophobia.

Methodology:

-

Apparatus: A standard home cage with the lid removed, placed in a novel, larger arena.

-

Procedure: Rats are individually placed in their home cage within the novel arena. The latency to leave the home cage and the time spent exploring the novel area are recorded over a defined period.

-

Drug Administration: this compound or vehicle is administered intraperitoneally at specified doses (e.g., 5 mg/kg) prior to the test.

-

Data Analysis: The latency to leave the cage and the duration of exploration are compared between drug-treated and vehicle-treated groups.

Objective: To measure separation-induced distress.

Methodology:

-

Subjects: Neonatal rat pups.

-

Procedure: Pups are separated from their dam and littermates and placed individually in a temperature-controlled isolation chamber.

-

Recording: Ultrasonic vocalizations are recorded for a set period using a specialized microphone and software.

-

Drug Administration: this compound or vehicle is administered subcutaneously at specified doses (e.g., 0.3 mg/kg) prior to isolation.

-

Data Analysis: The number and duration of ultrasonic calls are quantified and compared between treatment groups.

Objective: To assess learning and memory.

Methodology:

-

Apparatus: A two-compartment box with a light and a dark chamber, connected by a door. The floor of the dark chamber is equipped with an electric grid.

-

Acquisition Trial: The rat is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.

-

Retention Trial: After a set interval (e.g., 24 hours), the rat is again placed in the light compartment, and the latency to enter the dark compartment is measured.

-

Drug Administration: this compound or vehicle is administered at specified doses (e.g., 0.1 mg/kg) before the acquisition trial.

-

Data Analysis: The latency to enter the dark compartment during the retention trial is compared between groups.

Objective: To assess antidepressant-like activity.

Methodology:

-

Apparatus: A cylindrical container filled with water, from which the rat cannot escape.

-

Procedure: Rats are placed in the water for a predetermined period (e.g., 6 minutes). The duration of immobility (floating) is recorded.

-

Drug Administration: this compound or vehicle is administered at specified doses (e.g., 1 mg/kg) prior to the test.

-

Data Analysis: The total time spent immobile is compared between the drug-treated and vehicle-treated groups.

Experimental Workflow

The following diagram illustrates a typical preclinical workflow for evaluating a novel compound like this compound.

References

An In-depth Technical Guide to Diphenylbutylpiperazine Class Anxiolytics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diphenylbutylpiperazine class of compounds, more accurately classified as diphenylbutylpiperidines, represents a significant chemotype in neuropharmacology. While primarily developed and utilized as antipsychotic agents, certain members of this class have been investigated for their anxiolytic properties. This technical guide provides a comprehensive overview of the core pharmacological and experimental aspects of diphenylbutylpiperazine-related anxiolytics, with a focus on pimozide (B1677891), fluspirilene (B1673487), and penfluridol (B1679229).

Core Compounds and Structure-Activity Relationships

The diphenylbutylpiperazine/piperidine (B6355638) scaffold is characterized by a long butyl chain connecting a diphenylmethane (B89790) moiety to a piperazine (B1678402) or piperidine ring. This structural motif is crucial for their interaction with dopamine (B1211576) D2 receptors, a primary target for their antipsychotic and potential anxiolytic effects. Structure-activity relationship (SAR) studies have demonstrated that modifications to the piperidine ring and the terminal aromatic substituents can significantly influence receptor affinity and selectivity, as well as pharmacokinetic properties.

Mechanism of Action

The primary mechanism of action for the diphenylbutylpiperazine class is the blockade of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[1][2][3] Overactivity in these dopaminergic pathways is associated with the positive symptoms of psychosis, and antagonism of D2 receptors is a hallmark of typical antipsychotics.[1][3]

Beyond dopamine D2 receptor antagonism, these compounds exhibit a broader receptor binding profile, which may contribute to their therapeutic effects and side-effect profiles. This includes varying affinities for other dopamine receptor subtypes (D1, D3, D4), serotonin (B10506) (5-HT) receptors (particularly 5-HT2A and 5-HT2C), and other neurotransmitter receptors.[1][2][3] The interaction with serotonin receptors, in particular, is a feature of many atypical antipsychotics and is thought to contribute to a more favorable side-effect profile and potentially influence mood and anxiety.

Furthermore, diphenylbutylpiperazines have been shown to act as potent calcium channel blockers, a mechanism that may also contribute to their overall pharmacological effects.[4]

Signaling Pathway

The primary signaling pathway involves the blockade of the D2 dopamine receptor, a G-protein coupled receptor (GPCR) that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). By antagonizing this receptor, diphenylbutylpiperazines prevent the inhibitory effect of dopamine on neuronal activity.

Figure 1: Dopamine D2 Receptor Antagonism Pathway

Quantitative Data: Receptor Binding Affinities and Pharmacokinetics

The following tables summarize the available quantitative data for pimozide, fluspirilene, and penfluridol. It is important to note that Ki values can vary between studies due to different experimental conditions. For the most comprehensive and up-to-date information, consulting a curated database such as the NIMH Psychoactive Drug Screening Program (PDSP) Ki database is recommended.[5][6][7]

Table 1: Receptor Binding Affinities (Ki, nM) of Diphenylbutylpiperazines

| Receptor | Pimozide | Fluspirilene | Penfluridol |

| Dopamine | |||

| D1 | 6600[8] | - | - |

| D2 | 0.34 - 3.0[8] | - | - |

| D3 | 0.83[8] | - | - |

| D4 | - | - | - |

| Serotonin | |||

| 5-HT1A | 310[8] | - | - |

| 5-HT2A | 1.8 | - | - |

| 5-HT2C | 24 | - | - |

| Adrenergic | |||

| α1 | 39[8] | - | - |

| Histamine | |||

| H1 | 29 | - | - |

| Data for fluspirilene and penfluridol are not as readily available in a comparative format and require further targeted database searches. |

Table 2: Comparative Pharmacokinetics of Oral Diphenylbutylpiperazines

| Parameter | Pimozide | Fluspirilene | Penfluridol |

| Bioavailability (%) | ~50[6][9] | - | Well-absorbed[10] |

| Tmax (hours) | 6-8[6][11] | - | ~8[10] |

| Cmax | Dose-dependent | - | Dose-dependent |

| Elimination Half-life (hours) | ~55[11][12] | ~168 (IM) | 66-120[10] |

| Metabolism | Primarily hepatic (CYP3A4, 1A2, 2D6)[9] | - | Hepatic[10] |

| Pharmacokinetic data for oral fluspirilene is limited as it is primarily administered via intramuscular injection. |

Anxiolytic Activity: Preclinical and Clinical Evidence

While classified as antipsychotics, some evidence suggests potential anxiolytic effects for this class, particularly for fluspirilene.

-

Pimozide: Evidence for the anxiolytic effects of pimozide is limited. Some reviews suggest it offers no significant advantages over existing anxiolytics for anxiety disorders.[13] Further preclinical studies in animal models of anxiety, such as the elevated plus-maze, are needed to clarify its anxiolytic potential.

-

Fluspirilene: Clinical studies have investigated the use of low-dose fluspirilene for generalized anxiety disorder (GAD).[5][6] An open-label trial and a double-blind study both demonstrated a significant reduction in anxiety symptoms in patients with GAD.[5][6] These findings suggest that at lower doses, fluspirilene may possess clinically relevant anxiolytic properties.

-

Penfluridol: Preclinical data on the anxiolytic effects of penfluridol are sparse.[7][8] Studies have primarily focused on its antipsychotic and general pharmacological properties.[7][8] Evaluation in animal models of anxiety, such as the light-dark box test, would be necessary to explore its potential as an anxiolytic.

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol outlines a general method for determining the binding affinity (Ki) of a test compound for the dopamine D2 receptor using a competition binding assay.

Materials:

-

Test Compound: Diphenylbutylpiperazine derivative (e.g., pimozide)

-

Membrane Preparation: Commercially available or in-house prepared cell membranes expressing the human dopamine D2 receptor.

-

Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Non-specific Binding Control: Haloperidol (10 µM) or another suitable D2 antagonist.

-

96-well plates, filtration apparatus, glass fiber filters, scintillation vials, and liquid scintillation counter.

Workflow:

Figure 2: Radioligand Binding Assay Workflow

Procedure:

-

Preparation: Prepare serial dilutions of the test compound in assay buffer.

-

Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (with a high concentration of an unlabeled antagonist).

-

Equilibration: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Elevated Plus-Maze Test for Anxiolytic Activity

This protocol describes a standard behavioral assay in rodents to assess the anxiolytic potential of a compound.

Apparatus:

-

A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

-

Acclimatization: Allow the animals (mice or rats) to acclimate to the testing room for at least 30 minutes before the experiment.

-

Drug Administration: Administer the test compound or vehicle to the animals at a predetermined time before the test.

-

Testing: Place the animal in the center of the maze, facing an open arm.

-

Observation: Record the animal's behavior for a set period (e.g., 5 minutes) using a video camera.

-

Data Analysis: Score the following parameters:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic effect.

Conclusion

The diphenylbutylpiperazine class of compounds, while primarily recognized for their antipsychotic properties through potent dopamine D2 receptor antagonism, exhibits a complex pharmacological profile that includes interactions with serotonin receptors and calcium channels. While the anxiolytic potential of this class is not as well-established as their antipsychotic efficacy, clinical evidence for fluspirilene in generalized anxiety disorder suggests a therapeutic avenue worth further exploration. A deeper understanding of the structure-activity relationships and the nuanced receptor interaction profiles of these compounds will be crucial for the rational design of future anxiolytics with improved efficacy and side-effect profiles. This guide provides a foundational resource for researchers and drug development professionals to navigate the complexities of this important class of neuropharmacological agents.

References

- 1. Fluspirilene | C29H31F2N3O | CID 3396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pimozide | C28H29F2N3O | CID 16362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Penfluridol | C28H27ClF5NO | CID 33630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ki Database - Wikipedia [en.wikipedia.org]

- 6. pdspdb.unc.edu [pdspdb.unc.edu]

- 7. collaborativedrug.com [collaborativedrug.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Penfluridol: a neuroleptic drug designed for long duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PDSP - NIMH Psychoactive Drug Screening Program [pdspdb.unc.edu]

- 11. Fluspirilene - Wikipedia [en.wikipedia.org]

- 12. Visualizing classification of drugs used in psychotic disorders: A ‘subway map’ representing mechanisms, established classes and informal categories - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PDSP (Psychoactive Drug Screening Program) Drug Database | HSLS [hsls.pitt.edu]

In Vivo Profile of FG-5893 in Rat Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FG-5893 is a synthetic compound belonging to the diphenylbutylpiperazine class, characterized by its dual action as a high-affinity 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. Preclinical studies in various rat models have demonstrated its potential anxiolytic, antidepressant-like, and pro-sexual effects. This technical guide provides a comprehensive overview of the in vivo effects of this compound in rats, detailing its pharmacological profile, and the experimental methodologies used to elucidate its activity. All quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.

Pharmacological Profile of this compound

This compound, with the chemical formula C27H29F2N3O3, exhibits a distinct receptor binding profile that underlies its observed in vivo effects.[1] Its primary mechanism of action involves the modulation of two key serotonin (B10506) receptor subtypes.

Receptor Binding Affinity

In vitro receptor binding studies have quantified the affinity of this compound for various serotonin receptors. These studies reveal a high affinity for both 5-HT1A and 5-HT2A receptors, with a significantly lower affinity for the 5-HT2C receptor.[1]

| Receptor Subtype | Binding Affinity (Ki, nM) |

| 5-HT1A | 0.7 |

| 5-HT2A | 4.0 |

| 5-HT2C | 170 |

Table 1: Receptor Binding Affinities of this compound. This table summarizes the in vitro binding affinities of this compound for key serotonin receptor subtypes.

In Vivo Pharmacological Effects in Rat Models

The dual agonistic and antagonistic properties of this compound translate into a range of behavioral effects in rats, suggesting its potential therapeutic applications. These effects have been observed in models of anxiety, depression, and sexual behavior.

| Experimental Model | Observed Effect | Effective Dose (mg/kg) |

| DOI-induced Head Twitch | Inhibition of head twitch behavior | 0.1 |

| Ultrasonic Vocalization (rat pups) | Potent inhibition of vocalization | 0.3 |

| Passive Avoidance Response | Potent inhibition | 0.1 |

| Forced Swim Test | Reduced immobility time | 1 |

| Male Rat Sexual Behavior | Stimulation of sexual behavior (decreased mounts and intromissions to ejaculation, shortened ejaculation latency) | 3.0 (maximal effect) |

Table 2: Summary of In Vivo Effects of this compound in Rat Models. This table outlines the significant in vivo effects of this compound observed in various behavioral paradigms in rats and the corresponding effective doses.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of this compound's in vivo effects in rat models.

DOI-Induced Head Twitch Response

This test is a behavioral model used to assess 5-HT2A receptor activation.

-

Animals: Male rats are used.

-

Procedure:

-

Animals are pre-treated with this compound or a vehicle control.

-

After a set pre-treatment time, the 5-HT2A receptor agonist 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) is administered to induce the head-twitch response.

-

The frequency of rapid, side-to-side head movements is then observed and counted for a defined period.

-

-

Endpoint: The number of head twitches is recorded and compared between the this compound treated and control groups to determine the antagonistic effect of this compound on 5-HT2A receptors.

Ultrasonic Vocalization in Rat Pups

This model is used to assess anxiolytic-like effects, as rat pups emit ultrasonic vocalizations (USVs) when separated from their mother and littermates, a response indicative of an anxiety-like state.

-

Animals: Rat pups (typically 7-10 days old).

-

Procedure:

-

Pups are separated from their dam and littermates and placed in an isolated, temperature-controlled chamber.

-

This compound or a vehicle is administered prior to the isolation period.

-

USVs are recorded for a set duration using a specialized microphone and analysis software.

-

-

Endpoint: The number and duration of USVs are quantified and compared between treated and control groups. A reduction in USVs is indicative of an anxiolytic-like effect.

Passive Avoidance Test

This test assesses learning and memory, and can be sensitive to anxiolytic compounds.

-

Apparatus: A two-compartment box with one illuminated and one dark compartment, connected by a door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.

-

Procedure:

-

Acquisition Trial: A rat is placed in the lit compartment. When it enters the dark compartment (which rats naturally prefer), the door closes and a mild, brief foot shock is delivered.

-

Retention Trial: 24 hours later, the rat is again placed in the lit compartment, and the latency to enter the dark compartment is measured.

-

This compound or vehicle is administered before the acquisition or retention trial.

-

-

Endpoint: A longer latency to enter the dark compartment during the retention trial indicates a stronger memory of the aversive stimulus. Anxiolytic drugs may reduce this latency.

Forced Swim Test

This is a common behavioral test used to screen for antidepressant-like activity.

-

Apparatus: A cylindrical container filled with water, from which the rat cannot escape.

-

Procedure:

-

Pre-swim: Rats are typically placed in the water for a 15-minute session 24 hours before the test.

-

Test Session: On the test day, rats are placed in the water again for a 5-minute session. This compound or a vehicle is administered prior to the test session.

-

The duration of immobility (floating with only minimal movements to keep the head above water) is recorded.

-

-

Endpoint: A significant decrease in the duration of immobility in the this compound treated group compared to the control group is interpreted as an antidepressant-like effect.

Male Rat Sexual Behavior Assessment

This protocol is used to evaluate the effects of compounds on sexual motivation and performance.

-

Animals: Sexually experienced male rats and ovariectomized, hormone-primed receptive female rats.

-

Procedure:

-

Male rats are administered this compound or a vehicle.

-

After a specified time, a receptive female is introduced into the male's home cage or a testing arena.

-

The following behaviors are recorded over a set observation period:

-

Mount Latency: Time to the first mount.

-

Intromission Latency: Time to the first intromission.

-

Ejaculation Latency: Time from the first intromission to ejaculation.

-

Mount Frequency: Number of mounts.

-

Intromission Frequency: Number of intromissions.

-

Post-Ejaculatory Interval: Time from ejaculation to the next intromission.

-

-

-

Endpoint: Changes in these parameters in the this compound treated group compared to the control group indicate effects on sexual behavior.

Signaling Pathways and Experimental Workflow

Signaling Pathways of this compound

This compound's dual action targets two distinct G-protein coupled receptor (GPCR) signaling cascades.

Caption: Signaling pathways of this compound at 5-HT1A and 5-HT2A receptors.

Experimental Workflow for In Vivo Assessment

The following diagram illustrates a general workflow for assessing the in vivo effects of this compound in rat models.

Caption: A generalized experimental workflow for in vivo studies of this compound.

Conclusion

The available preclinical data from rat models indicate that this compound is a compound with a unique pharmacological profile, acting as a potent 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. This dual mechanism of action likely contributes to its observed anxiolytic, antidepressant-like, and pro-sexual effects in vivo. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound or similar compounds. Further research would be beneficial to fully elucidate its pharmacokinetic profile and to explore its efficacy in a wider range of animal models of neuropsychiatric disorders.

References

The Central Nervous System Effects of FG-5893: A Review of Preclinical Data

Disclaimer: This document summarizes the currently available preclinical data on FG-5893. As of December 2025, there is a notable scarcity of publicly accessible research on this compound, and no clinical trial data has been registered or published. Therefore, this guide is based on a single preclinical study and general pharmacological principles of its target receptors.

Introduction

This compound is a synthetic organic compound with a high affinity for specific serotonin (B10506) receptors, suggesting its potential as a therapeutic agent for central nervous system (CNS) disorders.[1][2] Its pharmacological profile as a mixed 5-HT1A receptor agonist and 5-HT2A receptor antagonist indicates possible anxiolytic and antidepressant properties.[1] This technical guide aims to consolidate the existing preclinical findings on this compound, detailing its receptor binding affinity, observed in vivo effects in animal models, and the putative signaling pathways involved.

Pharmacodynamics

Receptor Binding Affinity

Receptor binding studies are crucial for characterizing the interaction of a compound with its molecular targets. For this compound, these studies have revealed a high affinity for both 5-HT1A and 5-HT2A receptors, with a significantly lower affinity for the 5-HT2C receptor.[1]

| Receptor | Binding Affinity (Ki, nM) |

| 5-HT1A | 0.7 |

| 5-HT2A | 4.0 |

| 5-HT2C | 170 |

| Table 1: Receptor Binding Affinity of this compound.[1] |

Signaling Pathways

The dual action of this compound as a 5-HT1A agonist and a 5-HT2A antagonist suggests its involvement in complex signaling cascades within the CNS.

Activation of 5-HT1A receptors, which are G-protein coupled receptors (GPCRs), typically leads to the inhibition of adenylyl cyclase. This action reduces the intracellular concentration of cyclic AMP (cAMP), a key second messenger. The diagram below illustrates this proposed signaling pathway.

Conversely, by acting as an antagonist at 5-HT2A receptors, this compound is expected to block the downstream signaling typically initiated by serotonin. 5-HT2A receptors are also GPCRs, but they couple to Gq/11 proteins, activating phospholipase C (PLC). This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating protein kinase C (PKC).

Preclinical Efficacy in Animal Models

The effects of this compound have been evaluated in rats using several established behavioral and physiological models.[1]

Anxiolytic-like Effects

This compound demonstrated potent anxiolytic-like effects in two different models:

-

Separation-induced Ultrasound Vocalization in Rat Pups: A significant reduction in distress vocalizations was observed.[1]

-

Passive Avoidance Response in Mature Rats: The compound was a potent inhibitor of this fear-motivated response.[1]

Antidepressant-like Properties

At higher doses, this compound exhibited effects suggestive of antidepressant activity:

-

Forced-Swim Test: A reduction in immobility time was noted.[1]

Other Central Nervous System Effects

-

Body Temperature: this compound induced a dose-dependent reduction in body temperature, an effect that was inhibited by pretreatment with the 5-HT1A/β-adrenergic antagonist (+/-)-pindolol.[1]

-

Head Twitch Behavior: The compound significantly inhibited head twitches induced by the 5-HT2A/2C agonist DOI.[1]

-

5-HT Behavioral Syndrome: Only at very high doses did this compound induce parts of the 5-HT behavioral syndrome.[1]

-

Corticosterone Release: Increased doses of this compound led to the release of corticosterone.[1]

Summary of In Vivo Effects

| Test | Animal Model | Dose | Observed Effect |

| Body Temperature Regulation | Rat | Dose-dependent | Reduction in body temperature |

| Head Twitch Response | Rat | 0.1 mg/kg | Inhibition of DOI-induced head twitches |

| Ultrasound Vocalization | Rat Pups | 0.3 mg/kg | Potent inhibition |

| Passive Avoidance | Mature Rats | 0.1 mg/kg | Potent inhibition |

| Forced-Swim Test | Rat | 1 mg/kg | Reduced immobility time |

| 5-HT Behavioral Syndrome | Rat | 10 mg/kg | Partial induction |

| Corticosterone Release | Rat | 1 mg/kg | Elicited release |

| Table 2: Summary of In Vivo Effects of this compound in Rats.[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

Receptor Binding Studies

-

Objective: To determine the binding affinity of this compound to serotonin receptor subtypes.

-

Method: Standard radioligand binding assays were likely performed using cell membranes prepared from tissues or cell lines expressing the target receptors. Varying concentrations of this compound would compete with a radiolabeled ligand specific for each receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A). The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.

Forced-Swim Test

-

Objective: To assess antidepressant-like activity.

-

Method: Rats are placed in a cylinder of water from which they cannot escape. The duration of immobility (floating without struggling) is measured over a set period. A reduction in immobility time is interpreted as an antidepressant-like effect. Animals would be administered this compound or a vehicle control prior to the test.

Passive Avoidance Test

-

Objective: To evaluate effects on learning and memory, particularly related to fear.

-

Method: This task typically involves a two-compartment apparatus (one dark, one lit). During a training session, the animal is placed in the lit compartment and receives a mild foot shock upon entering the dark compartment. In the testing session, the latency to enter the dark compartment is measured. An increase in latency indicates a learned avoidance response. This compound would be administered before the training or testing session to assess its effect on the acquisition or retention of this memory.

Discussion and Future Directions

The preclinical data for this compound suggest a promising profile for an anxiolytic and potentially antidepressant agent. Its high affinity for 5-HT1A and 5-HT2A receptors, coupled with its in vivo efficacy in relevant animal models, provides a strong rationale for further investigation.[1] The observed effects are consistent with the known roles of these serotonergic receptors in mood and anxiety regulation.

However, the current body of evidence is limited. To advance the development of this compound, further research is imperative. This should include:

-

Elucidation of Downstream Signaling: More detailed studies are needed to confirm the specific intracellular signaling cascades modulated by this compound in relevant brain regions.

-

Pharmacokinetic Profiling: Comprehensive studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are essential.

-

Safety and Toxicology: A thorough evaluation of the safety profile of this compound in preclinical models is required before any consideration for human trials.

-

Clinical Trials: Should further preclinical work prove successful, well-designed clinical trials will be necessary to determine the safety, tolerability, and efficacy of this compound in human populations for psychiatric disorders.

Conclusion

This compound is a novel compound with a dual serotonergic mechanism of action that has shown potential anxiolytic and antidepressant-like effects in preclinical studies. While the initial findings are encouraging, the lack of extensive research, particularly the absence of clinical trial data, underscores the need for further comprehensive investigation to fully characterize its therapeutic potential and safety profile for the treatment of central nervous system disorders.

References

Potential Therapeutic Applications of FG-5893: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FG-5893 is a novel psychoactive compound belonging to the diphenylbutylpiperazine class of agents. Preclinical studies have identified it as a potent dual-action ligand, exhibiting high affinity as an agonist for the serotonin (B10506) 1A (5-HT1A) receptor and as an antagonist for the serotonin 2A (5-HT2A) receptor. This unique pharmacological profile suggests potential therapeutic applications in a range of neuropsychiatric disorders. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its mechanism of action, preclinical efficacy data, and the experimental protocols used in its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of new therapeutics for central nervous system disorders.

Introduction